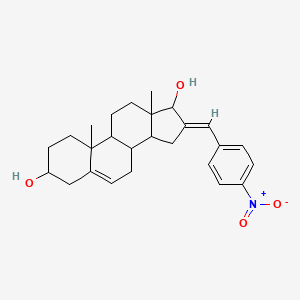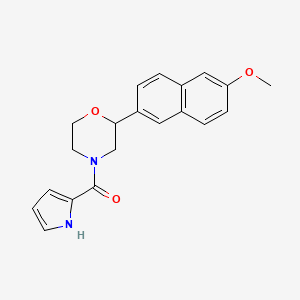
16-(4-nitrobenzylidene)androst-5-ene-3,17-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-(4-nitrobenzylidene)androst-5-ene-3,17-diol, also known as NBAD, is a synthetic androgen receptor agonist. It has been studied extensively for its potential applications in scientific research, particularly in the field of endocrinology.
Mecanismo De Acción
16-(4-nitrobenzylidene)androst-5-ene-3,17-diol binds to the androgen receptor and activates it, leading to the transcription of androgen-responsive genes. This results in the physiological effects associated with androgen signaling, such as increased muscle mass and bone density. This compound has been shown to have a high affinity for the androgen receptor, making it a potent agonist.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased muscle mass and bone density, as well as the regulation of male fertility. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 16-(4-nitrobenzylidene)androst-5-ene-3,17-diol is its high affinity for the androgen receptor, making it a potent agonist. It also has a long half-life, allowing for sustained activation of the receptor. However, this compound has some limitations as well, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle it safely.
Direcciones Futuras
There are many potential future directions for 16-(4-nitrobenzylidene)androst-5-ene-3,17-diol research, including its use as a therapeutic agent for inflammatory diseases and its potential applications in the field of regenerative medicine. Additionally, further research is needed to fully understand the mechanisms underlying its effects on bone growth and development, as well as its potential role in the regulation of male fertility. Overall, this compound has the potential to be a valuable tool for scientific research and a promising therapeutic agent for a variety of diseases and conditions.
Métodos De Síntesis
16-(4-nitrobenzylidene)androst-5-ene-3,17-diol is synthesized using a multi-step process, starting with the reaction of androstenedione with nitrobenzaldehyde to form a Schiff base. This is followed by reduction of the Schiff base to form this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
16-(4-nitrobenzylidene)androst-5-ene-3,17-diol has been used extensively in scientific research as an androgen receptor agonist. It has been shown to induce androgen receptor-mediated gene expression in vitro, making it a useful tool for studying the role of androgens in various biological processes. This compound has also been used to study the effects of androgens on bone growth and development, as well as the regulation of male fertility.
Propiedades
IUPAC Name |
(16E)-10,13-dimethyl-16-[(4-nitrophenyl)methylidene]-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO4/c1-25-11-9-20(28)15-18(25)5-8-21-22(25)10-12-26(2)23(21)14-17(24(26)29)13-16-3-6-19(7-4-16)27(30)31/h3-7,13,20-24,28-29H,8-12,14-15H2,1-2H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCOIPAZGMXLFP-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)[N+](=O)[O-])C4O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)[N+](=O)[O-])/C4O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-methoxyphenoxy)-1-methylethyl]cyclopentanecarboxamide](/img/structure/B5325210.png)
![methyl 4-({2-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5325212.png)
![1-[3-(benzylthio)propanoyl]-4-phenylpiperazine](/img/structure/B5325219.png)
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5325226.png)
![4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5325233.png)

![1-ethyl-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5325249.png)
![N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide](/img/structure/B5325260.png)
![3-(2-amino-2-oxoethoxy)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B5325263.png)

![N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5325279.png)
![N-(4-ethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5325286.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5325297.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5325300.png)